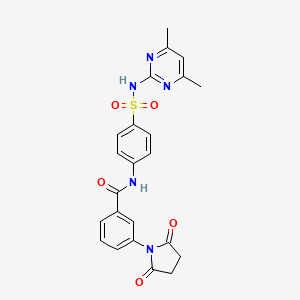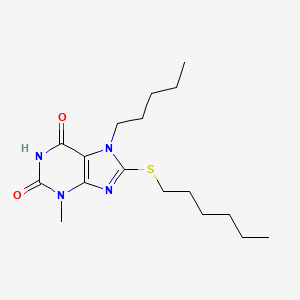![molecular formula C21H21N3O2 B2870638 N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 1281088-99-0](/img/structure/B2870638.png)
N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide, commonly known as Boc-phenylalanine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and other important biological processes. Boc-phenylalanine has been synthesized using various methods, and its mechanism of action and physiological effects have been thoroughly investigated. In
Mécanisme D'action
The mechanism of action of Boc-phenylalanine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of the proteasome, an enzyme complex that plays a crucial role in protein degradation. Boc-phenylalanine has also been shown to inhibit the activity of the human papillomavirus (HPV) E6 oncoprotein, which is involved in the development of cervical cancer. Additionally, Boc-phenylalanine has been shown to inhibit the activity of the hepatitis C virus (HCV) protease, which is involved in the replication of the virus.
Biochemical and Physiological Effects:
Boc-phenylalanine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. Boc-phenylalanine has also been shown to inhibit the replication of viruses, including HPV and HCV. Additionally, Boc-phenylalanine has been shown to have immunomodulatory effects, and to enhance the immune response to viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-phenylalanine has several advantages for use in lab experiments. It is easy to synthesize, and can be incorporated into peptides and proteins using various methods. Boc-phenylalanine is also stable under various conditions, and has a long shelf life. However, Boc-phenylalanine has some limitations for use in lab experiments. It can be toxic at high concentrations, and may interfere with the activity of other enzymes and receptors in the body. Additionally, Boc-phenylalanine may not be suitable for use in certain assays and experiments, depending on the specific requirements of the experiment.
Orientations Futures
There are several future directions for the study of Boc-phenylalanine. One area of research is the development of new drugs and therapeutic agents based on Boc-phenylalanine. Another area of research is the investigation of the structure-activity relationships of peptides and proteins containing Boc-phenylalanine. Additionally, Boc-phenylalanine may have potential applications in the development of vaccines and immunotherapies for viral infections and cancer. Further research is needed to fully understand the mechanism of action and potential applications of Boc-phenylalanine.
Méthodes De Synthèse
Boc-phenylalanine can be synthesized using several methods, including the Fmoc solid-phase peptide synthesis, Boc solid-phase peptide synthesis, and solution-phase peptide synthesis. The Fmoc solid-phase peptide synthesis is a widely used method that involves the protection of the amino group of phenylalanine with a Boc group, followed by coupling with other amino acids to form a peptide chain. The Boc solid-phase peptide synthesis method involves the coupling of Boc-phenylalanine with other amino acids to form a peptide chain. The solution-phase peptide synthesis method involves the coupling of Boc-phenylalanine with other amino acids in a solution.
Applications De Recherche Scientifique
Boc-phenylalanine has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of peptides and proteins, and as a tool for investigating the structure-activity relationships of peptides and proteins. Boc-phenylalanine has also been used in the development of new drugs and therapeutic agents. It has been shown to have antimicrobial, antiviral, and anticancer activities, and has been investigated for its potential use in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Propriétés
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-11-13-24(15-17-6-2-1-3-7-17)21(26)19-9-4-8-18(14-19)16-23-12-5-10-20(23)25/h1-4,6-9,14H,5,10,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVKQNLBTSKZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2870555.png)

![6-[5-(5-Chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2870559.png)

![N-(2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2870564.png)

![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2870567.png)
![Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2870568.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2870570.png)


![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2870575.png)

